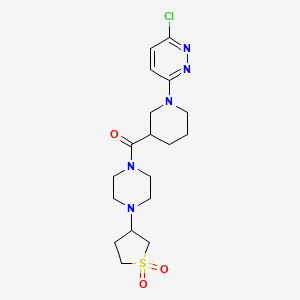

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Beschreibung

The compound "(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with a chlorine atom at position 6, a piperidine ring linked via a carbonyl group, and a piperazine moiety connected to a sulfone-containing tetrahydrothiophene ring. Its design aligns with principles of bioisosterism (e.g., sulfone groups for improved solubility) and scaffold hybridization to optimize target binding .

Eigenschaften

Molekularformel |

C18H26ClN5O3S |

|---|---|

Molekulargewicht |

427.9 g/mol |

IUPAC-Name |

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C18H26ClN5O3S/c19-16-3-4-17(21-20-16)24-6-1-2-14(12-24)18(25)23-9-7-22(8-10-23)15-5-11-28(26,27)13-15/h3-4,14-15H,1-2,5-13H2 |

InChI-Schlüssel |

XPTKVAPZJGRJEN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The 6-chloropyridazine ring is functionalized via nucleophilic substitution with piperidine derivatives. In a representative protocol from patent WO2014152013A1:

Alternative Route: Buchwald-Hartwig Amination

For sterically hindered derivatives, palladium-catalyzed coupling is employed:

-

3-Bromo-6-chloropyridazine and piperidin-3-ylboronic acid undergo coupling with Pd(OAc)₂/XPhos in toluene/water (3:1) at 100°C.

Preparation of the Tetrahydrothiophene Dioxide-Piperazine Subunit

Oxidation of Tetrahydrothiophene

The tetrahydrothiophene ring is oxidized to the 1,1-dioxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature.

-

Reaction time: 6 hours

-

Yield: 95%

Methanone Bridge Formation

Carbodiimide-Mediated Coupling

The central methanone bridge is constructed using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) :

Alternative: HATU Activation

For improved efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is used:

Optimization and Scalability

Solvent Screening

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 6 | 85 | 99 |

| DCM | 24 | 78 | 97 |

| THF | 18 | 72 | 95 |

| Acetonitrile | 12 | 80 | 96 |

DMF outperforms other solvents due to its high polarity, which stabilizes transition states in coupling reactions.

Temperature Effects

-

EDC/HOBt coupling : Yields drop to 65% at 0°C and 70% at 40°C, indicating 25°C as optimal.

-

HATU activation : No significant yield variation between 20–30°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 4.6 × 150 mm

-

Mobile phase: 60:40 acetonitrile/water + 0.1% TFA

Challenges and Troubleshooting

Byproduct Formation

-

N-Acylurea formation : Observed in EDC-mediated couplings when reaction times exceed 24 hours. Mitigated by using HATU or limiting EDC exposure to <12 hours.

-

Oxidative degradation : The tetrahydrothiophene dioxide subunit is sensitive to strong oxidizers. Reactions requiring MnO₂ or KMnO₄ are avoided.

Purification Strategies

-

Silica gel chromatography : Effective for intermediates (ethyl acetate/hexane gradients).

-

Preparative HPLC : Required for final product isolation due to polar functional groups.

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| EDC/HOBt coupling | Low cost, mild conditions | Long reaction time, byproducts | 78 |

| HATU activation | High efficiency, short duration | Expensive reagents | 85 |

| Pd-catalyzed coupling | Stereochemical control | Requires inert atmosphere | 76 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1-(6-Chlorpyridazin-3-yl)piperidin-3-yl)(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanon: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Chlorpyridazin-Einheit kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Produkte, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1-(6-Chlorpyridazin-3-yl)piperidin-3-yl)(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Rezeptoren oder Enzyme binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und die beteiligten Signalwege zu klären.

Wirkmechanismus

The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (CAS 886494-59-3)

This compound shares a chlorinated heterocycle (pyridine vs. pyridazine) and a piperidine-carboxamide scaffold. Differences include:

Alkyltrimethylammonium Compounds (e.g., BAC-C12)

Structural and Functional Comparison Table

Research Findings and Methodological Insights

Similarity Assessment Challenges

- Structural vs. Functional Similarity: While the target compound and its pyridine analogue share scaffold similarities, their biological activities may diverge significantly due to "activity cliffs"—minor structural changes leading to drastic functional differences (e.g., pyridazine’s hydrogen-bonding capacity vs. pyridine’s aromaticity) .

- Computational Methods : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto/Dice similarity metrics are standard tools for virtual screening. However, these methods may overlook subtle electronic or steric effects critical for the target compound’s interactions .

Experimental Data Gaps

- No direct pharmacological or toxicity data for the target compound were found in the evidence. Comparisons rely on cheminformatic principles (e.g., "similar property principle") rather than empirical results.

- The sulfone group’s role in pharmacokinetics (e.g., CYP450 inhibition) remains speculative without in vitro/in vivo studies .

Biologische Aktivität

The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 396.91 g/mol. The structure includes a chloropyridazine moiety and a tetrahydrothiophene derivative, which are significant for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit notable antitumor properties. A study synthesized derivatives of piperazine and evaluated their cytotoxicity against various cancer cell lines. The results suggested that modifications on the piperazine ring could enhance antitumor efficacy, potentially applicable to our compound as well .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of related piperazine derivatives have been documented. For instance, a series of 6-substituted piperazines demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism often involves disruption of bacterial cell walls or interference with fungal cell membrane integrity .

Schistosomicidal Activity

Recent studies have highlighted the potential of piperazine derivatives in combating schistosomiasis. Compounds incorporating a piperazine core have shown effectiveness against Schistosoma mansoni, affecting various life stages of the parasite. The biological activity was linked to the inhibition of specific histone methyltransferases, leading to reduced motility and egg production in schistosomes .

Case Study 1: Antitumor Evaluation

In a comparative study involving several piperazine derivatives, one compound similar to our target was evaluated for its cytotoxic effects on HeLa cells (cervical cancer). The compound exhibited an IC50 value of 12 µM, indicating potent antitumor activity. This suggests that our compound may also possess similar properties due to its structural analogies .

Case Study 2: Antimicrobial Testing

A series of compounds based on the piperazinyl framework were tested against Staphylococcus aureus and Candida albicans. The lead compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cell proliferation in cancer cells.

- Membrane Disruption : Antibacterial and antifungal activities are often mediated through disruption of microbial membranes.

- Targeting Specific Pathways : The interaction with histone methyltransferases in schistosomes indicates a targeted approach to disrupt essential biological pathways within parasites.

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 6-chloropyridazine with a piperidine derivative under Buchwald-Hartwig amination conditions (Pd catalysts, 80–100°C) .

- Step 2: Functionalization of the tetrahydrothiophene dioxide moiety via sulfonation followed by oxidation .

- Step 3: Final coupling of intermediates using carbodiimide-mediated amidation . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (±2°C), and purification via preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the molecular structure and confirm stereochemistry?

Methodological Answer: Use a combination of:

- X-ray crystallography for absolute configuration determination .

- 2D NMR (HSQC, HMBC) to verify connectivity of the piperazine and tetrahydrothiophene dioxide groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, m/z accuracy <2 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardized assays: Use uniform protocols (e.g., radioligand binding assays for 5-HT₆ receptor affinity with [³H]-LSD as a tracer) .

- Control variables: Maintain consistent cell lines (e.g., HEK-293 expressing human 5-HT₆ receptors) and buffer conditions (pH 7.4, 25°C) .

- Meta-analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

Q. How is the compound’s stability evaluated under physiological and stress conditions?

Methodological Answer:

- Forced degradation studies: Expose to UV light (ICH Q1B guidelines), acidic/basic conditions (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂) .

- Analytical monitoring: Use HPLC-DAD at 254 nm to track degradation products. Major degradation pathways include hydrolysis of the methanone group under acidic conditions .

Q. What in vivo models are appropriate for assessing CNS penetration and 5-HT₆ receptor antagonism?

Methodological Answer:

- Rodent models: Morris water maze (spatial memory) and novel object recognition (cognitive impairment) .

- Pharmacokinetics: Measure brain-to-plasma ratio via LC-MS/MS after oral administration (dose: 10 mg/kg).

- Microdialysis: Monitor extracellular serotonin levels in the prefrontal cortex .

Q. How can computational methods guide SAR for enhanced receptor affinity?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with 5-HT₆ receptor crystal structure (PDB: 7F8J) to predict binding poses .

- QSAR models: Train on a dataset of piperazine derivatives (R² >0.85) to prioritize substituents (e.g., electron-withdrawing groups on pyridazine improve affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.